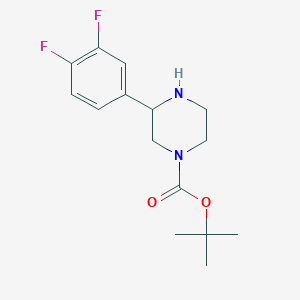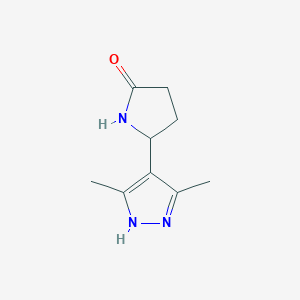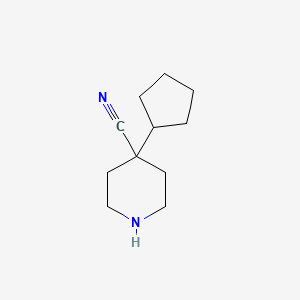
3-(3,4-Difluoro-phenyl)-piperazine-1-carboxylic acid tert-butyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “3-(3,4-Difluoro-phenyl)-piperazine-1-carboxylic acid tert-butyl ester” is a chemical compound with the molecular formula C11H13F2NO2 . It is also known as “(3,4-difluorophenyl)-carbamic acid-tert-butyl ester” and has a molecular weight of 229.22 .
Molecular Structure Analysis
The molecular structure of this compound consists of a piperazine ring attached to a 3,4-difluorophenyl group and a carbamic acid tert-butyl ester group . The exact structure can be found in the MOL file with the MDL Number MFCD04035655 .Physical And Chemical Properties Analysis
This compound has a melting point of 134-137 °C and a predicted boiling point of 232.0±30.0 °C . It has a predicted density of 1.226±0.06 g/cm3 and a predicted pKa of 12.06±0.70 .科学的研究の応用
Synthesis and Evaluation as Potential Antibacterial Agents
One study focused on the synthesis of piperazine derivatives as potential DNA gyrase inhibitors and antibacterial agents. Although specific derivatives of piperazine, including those with modifications similar to "3-(3,4-Difluoro-phenyl)-piperazine-1-carboxylic acid tert-butyl ester," were synthesized with the anticipation of antibacterial activity, the results indicated that structural features other than the conformational requirement of the N1-aryl ring with respect to the quinolone nucleus need to be satisfied for antimicrobial activity (Chung & Kim, 1997).
Crystallographic Studies
Research on the crystal structure of piperazine derivatives, including those related to "this compound," has provided insights into their molecular conformations. For example, studies have revealed how hydrogen bonds contribute to the stability of these compounds, offering valuable information for drug design and synthesis (Kolter et al., 1996).
Biological Evaluation
Another study synthesized and evaluated the biological activities of piperazine derivatives, including antibacterial and anthelmintic assessments. These studies provide a foundation for understanding the potential therapeutic uses of compounds structurally related to "this compound." While some compounds showed moderate activity, the research underscores the importance of structural modifications for enhancing biological efficacy (Sanjeevarayappa et al., 2015).
Chemical and Structural Characterization
Research into the chemical and structural characterization of piperazine derivatives, including X-ray diffraction studies, provides detailed insights into the molecular architecture and potential interactions of these compounds. Such studies are crucial for the rational design of new drugs and understanding the structural basis of their activity (Kulkarni et al., 2016).
Safety and Hazards
The compound is classified under the GHS07 hazard class and has the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures should be taken when handling this compound .
特性
IUPAC Name |
tert-butyl 3-(3,4-difluorophenyl)piperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20F2N2O2/c1-15(2,3)21-14(20)19-7-6-18-13(9-19)10-4-5-11(16)12(17)8-10/h4-5,8,13,18H,6-7,9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBNNRKZKLMCXLQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCNC(C1)C2=CC(=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20F2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
886768-81-6 |
Source


|
| Record name | tert-butyl 3-(3,4-difluorophenyl)piperazine-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 2-({[(1-cyanocycloheptyl)carbamoyl]methyl}(propan-2-yl)amino)acetate](/img/structure/B2596928.png)
![N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-methoxy-4,5-dimethylbenzenesulfonamide](/img/structure/B2596930.png)


![5-(4-{[(6-Cyclopropylpyridazin-3-yl)oxy]methyl}piperidine-1-carbonyl)-2,1,3-benzothiadiazole](/img/structure/B2596937.png)
![N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(4-methoxyphenyl)acetamide](/img/structure/B2596938.png)
![N-(2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2596939.png)

![(1S,5R)-1-Ethyl-3-azabicyclo[3.1.0]hexane;hydrochloride](/img/structure/B2596943.png)
![N-(4-(5-methoxybenzofuran-2-yl)thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2596945.png)

![4-[[4-(2-Chloropyrimidin-4-yl)piperidin-1-yl]methyl]-3,5-dimethyl-1,2-thiazole](/img/structure/B2596947.png)
![6-[4-[6-(Furan-2-yl)pyridazin-3-yl]piperazin-1-yl]pyridine-2-carbonitrile](/img/structure/B2596948.png)
![N-(2-furylmethyl)-3-{5-[(4-methylbenzyl)thio]-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-2-yl}propanamide](/img/structure/B2596949.png)